2-(3-ethoxyphenyl)acetic Acid
Overview
Description
2-(3-ethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an ethoxy group at the third position
Scientific Research Applications
2-(3-ethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of phenylacetic acid derivatives on biological systems.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-ethoxyphenyl)acetic acid typically involves the ethylation of 3-hydroxyphenylacetic acid. This can be achieved through the following steps:
Esterification: 3-hydroxyphenylacetic acid is first esterified with ethanol in the presence of an acid catalyst to form ethyl 3-hydroxyphenylacetate.
Ethylation: The ester is then ethylated using ethyl iodide and a base such as potassium carbonate to yield ethyl 2-(3-ethoxyphenyl)acetate.
Hydrolysis: Finally, the ester is hydrolyzed under acidic or basic conditions to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-ethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: 3-carboxyphenylacetic acid.
Reduction: 2-(3-ethoxyphenyl)ethanol.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(3-ethoxyphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The ethoxy group can enhance its lipophilicity, potentially affecting its absorption and distribution in biological tissues.
Comparison with Similar Compounds
- 3-methoxyphenylacetic acid
- 3-hydroxyphenylacetic acid
- 2-methoxyphenylacetic acid
Comparison: 2-(3-ethoxyphenyl)acetic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to 3-methoxyphenylacetic acid, the ethoxy group provides different steric and electronic properties, potentially leading to distinct interactions in chemical and biological systems.
Properties
IUPAC Name |
2-(3-ethoxyphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-9-5-3-4-8(6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFLULLBPLPBSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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